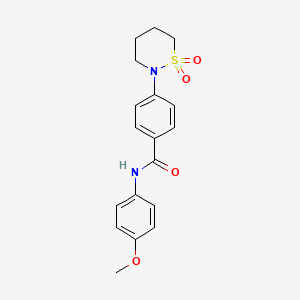

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide

Descripción

4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a sulfone-containing thiazinan ring and a 4-methoxyphenyl substituent. Its molecular formula is C₁₈H₂₇N₃O₄S, with a molecular weight of 381.49 g/mol . The compound’s structure combines a benzamide core with a 1,2-thiazinan-1,1-dioxide moiety, which confers unique electronic and steric properties.

Propiedades

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-17-10-6-15(7-11-17)19-18(21)14-4-8-16(9-5-14)20-12-2-3-13-25(20,22)23/h4-11H,2-3,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJSQPRKFZNIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Thiazinan Ring: Starting with a suitable precursor, such as a thiazine derivative, the thiazinan ring can be formed through cyclization reactions.

Introduction of the Dioxo Group: Oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents can introduce the dioxo functional group.

Attachment of the Methoxyphenyl Group: This step may involve nucleophilic substitution reactions where a methoxyphenyl group is introduced to the benzamide core.

Final Coupling: The final step involves coupling the thiazinan ring with the benzamide core under specific reaction conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Scaling Up Reactions: Using larger reactors and optimizing reaction conditions for scalability.

Purification Techniques: Employing methods like recrystallization, chromatography, or distillation to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the dioxo group or other parts of the molecule.

Reduction: Reduction reactions can potentially reduce the dioxo group to hydroxyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenated reagents, strong acids or bases, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce hydroxylated compounds.

Aplicaciones Científicas De Investigación

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide may have applications in various scientific fields:

Chemistry: As an intermediate in organic synthesis or as a reagent in chemical reactions.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible applications in drug discovery and development, particularly if it exhibits biological activity.

Industry: Use in the production of materials or as a component in industrial processes.

Mecanismo De Acción

The mechanism of action of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide would depend on its specific interactions with molecular targets. This could involve:

Binding to Enzymes or Receptors: Modulating their activity or function.

Interacting with Cellular Pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Benzamide Derivatives with Sulfamoyl Substituents

Compounds 3d and 3f from share a benzamide backbone but differ in sulfamoyl substituents:

- 3f: N-(1-(4-methoxyphenyl)-3-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-3-oxoprop-1-en-1-yl)benzamide Yield: 62% Melting Point: 180–181°C

Both compounds were synthesized via conventional methods with moderate yields .

Antifungal 1,3,4-Oxadiazole Derivatives

LMM5 () features a benzamide linked to a 1,3,4-oxadiazole ring:

- Structure: 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- Activity : Inhibits C. albicans by targeting thioredoxin reductase, demonstrating the impact of the oxadiazole moiety on antifungal efficacy .

Comparison : The 1,3,4-oxadiazole ring in LMM5 replaces the thiazinan ring in the target compound, highlighting how heterocyclic variations influence biological targeting.

Piperazine-Based D3 Receptor Ligands

Compounds 3i and 3j () incorporate piperazine substituents:

- 3i : N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

- 3j : N-(2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

Comparison : The piperazine-ethoxyethyl chain in these compounds enhances dopamine D3 receptor binding, contrasting with the thiazinan-sulfone group in the target compound, which may favor different pharmacokinetic profiles .

Antioxidant Thiourea Derivatives

H10 () is a benzamide-thiourea hybrid:

- Structure: N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide

- Activity: 87.7% inhibition in antioxidant assays, outperforming phenolic analogs due to the methoxy group’s electron-donating effects .

Structural and Functional Data Table

Key Findings and Implications

- Substituent Effects : The 4-methoxyphenyl group is common across analogs, enhancing solubility and electron density. Heterocyclic modifications (e.g., oxadiazole, piperazine) dictate target specificity.

- Synthetic Yields : Most analogs were synthesized in moderate yields (48–83%), suggesting feasible scalability .

- Biological Relevance : Structural variations correlate with diverse activities—antifungal, antioxidant, and receptor modulation—underscoring the benzamide scaffold’s versatility.

Actividad Biológica

The compound 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(4-methoxyphenyl)benzamide is a sulfonamide derivative notable for its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 390.45 g/mol. It features a thiazinan ring that enhances its lipophilicity and bioactivity, which are critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors due to the binding affinity provided by the sulfonamide group. This interaction can disrupt various biological pathways, leading to potential therapeutic effects such as:

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes like COX-2.

- Anticancer Effects : It may induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Studies

Research has highlighted several key findings regarding the biological activity of this compound:

Antimicrobial Activity

Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the thiazinan ring enhances binding to bacterial enzymes, potentially inhibiting their function.

Anticancer Potential

In vitro studies have indicated that derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, a related study demonstrated that compounds with similar structures downregulated the expression of oncogenes while upregulating tumor suppressor genes.

Anti-inflammatory Effects

Research involving animal models has suggested that this compound can significantly reduce inflammation markers in conditions such as rheumatoid arthritis. The mechanism appears to involve the downregulation of TNF-α and IL-6 levels.

Case Studies

A recent study explored the mucoprotective effects of a benzimidazole derivative related to this compound on methotrexate-induced intestinal mucositis in mice. The findings indicated that treatment with the derivative significantly reduced diarrhea scores and improved gut barrier integrity by modulating inflammatory responses and oxidative stress markers .

Data Summary

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves multi-step reactions, such as coupling benzamide derivatives with thiazinane-dioxide moieties. Key steps include:

- Amide bond formation : Reacting 4-methoxyaniline with a benzoyl chloride derivative under reflux in anhydrous dichloromethane (DCM) with a catalytic amount of DMF .

- Thiazinane-dioxide introduction : Using sulfur-based cyclization agents (e.g., Lawesson’s reagent) to form the 1,1-dioxo-thiazinane ring.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or crystallization from dimethyl ether .

Optimization strategies : - Adjust stoichiometry of reagents (e.g., 1.5:1 molar ratio of amine to carbonyl precursor).

- Use high-purity solvents and inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- 1H/13C NMR : Identify methoxyphenyl protons (δ ~3.8 ppm for OCH₃) and aromatic protons (δ 6.8–7.6 ppm). Thiazinane-dioxide protons appear as multiplets (δ 2.5–4.0 ppm) .

- IR spectroscopy : Confirm sulfone groups (asymmetric S=O stretch at ~1300 cm⁻¹, symmetric at ~1150 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .

- ESI-MS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm the backbone structure .

Data interpretation : Cross-validate spectral data with computational tools (e.g., ChemDraw simulations) and reference libraries (NIST Chemistry WebBook) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) against microbial targets?

- Variable substituents : Synthesize analogs with modified methoxyphenyl groups (e.g., replacing OCH₃ with halogens or hydroxyl groups) and assess antimicrobial activity via minimum inhibitory concentration (MIC) assays .

- Enzymatic assays : Test inhibition of bacterial enoyl-ACP reductase or fungal cytochrome P450 enzymes to identify mechanistic targets .

- Control experiments : Compare activity against reference drugs (e.g., fluconazole for fungi) and include cytotoxicity assays (e.g., MTT on mammalian cells) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Standardize assay conditions : Use consistent microbial strains (e.g., ATCC-certified E. coli or C. albicans), growth media, and incubation times .

- Purity validation : Confirm compound purity (>95%) via HPLC before testing. Impurities like unreacted precursors may skew results .

- Meta-analysis : Cross-reference data with computational models (e.g., QSAR) to identify outliers or confounding variables .

Q. How can computational methods (e.g., molecular docking) elucidate the mechanism of action?

- Target identification : Use PubChem data (InChI key: WKAJLWHPNIJUDZ-UHFFFAOYSA-N) to generate 3D structures for docking into microbial enzyme active sites (e.g., Staphylococcus aureus dihydrofolate reductase) .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) and compare free energy values (ΔG) with experimental IC₅₀ data .

Q. What considerations are critical for crystallizing this compound for X-ray diffraction studies?

- Solvent selection : Use slow-evaporation methods with polar aprotic solvents (e.g., DMF/EtOAc mixtures) to promote crystal growth .

- Polymorphism control : Maintain consistent temperature (±0.1°C) during crystallization to avoid mixed crystal forms.

- Data validation : Compare experimental unit cell parameters with Cambridge Structural Database entries to confirm phase purity .

Methodological Notes

- Synthetic reproducibility : Document reaction parameters (e.g., reflux time, catalyst batches) meticulously to ensure reproducibility .

- Data transparency : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) for peer validation .

- Ethical compliance : Adhere to institutional biosafety protocols for handling antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.